molecular formula C6H7ClN4 B11916784 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride

1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride

Katalognummer: B11916784
Molekulargewicht: 170.60 g/mol
InChI-Schlüssel: HTLUBRHKLROCPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole and a pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .

Vorbereitungsmethoden

The synthesis of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the treatment of diphenylhydrazone and pyridine with iodine, leading to the formation of the pyrazolopyridine core . Another widely used strategy involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often employ these synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride is unique due to its specific ring structure and functional groups. Similar compounds include:

These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.

Eigenschaften

Molekularformel

C6H7ClN4

Molekulargewicht

170.60 g/mol

IUPAC-Name

1H-pyrazolo[3,4-b]pyridin-4-amine;hydrochloride

InChI

InChI=1S/C6H6N4.ClH/c7-5-1-2-8-6-4(5)3-9-10-6;/h1-3H,(H3,7,8,9,10);1H

InChI-Schlüssel

HTLUBRHKLROCPI-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C(=C1N)C=NN2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.